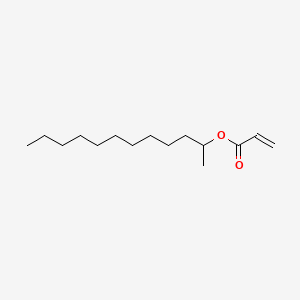

1-Methylundecyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51443-73-3 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

dodecan-2-yl prop-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-13-14(3)17-15(16)5-2/h5,14H,2,4,6-13H2,1,3H3 |

InChI Key |

XQACRXVFENATBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)OC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylundecyl Acrylate Monomer

Esterification Pathways and Optimization

The direct esterification of undecan-2-ol with acrylic acid stands as a fundamental method for the synthesis of 1-methylundecyl acrylate (B77674). This reversible reaction necessitates the use of a catalyst and strategies to drive the reaction equilibrium towards the product side, primarily through the removal of the water byproduct.

Direct Esterification Catalysis

A variety of acid catalysts are employed to facilitate the direct esterification of secondary alcohols like undecan-2-ol with acrylic acid. Conventional homogeneous catalysts include strong mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid. chemguide.co.uk These catalysts are effective in protonating the carbonyl oxygen of acrylic acid, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the hydroxyl group of undecan-2-ol.

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Solid acid catalysts, including ion-exchange resins in their acidic form (e.g., Amberlyst-15), have demonstrated efficacy in esterification reactions. researchgate.net Zirconia-supported tungstophosphoric acid is another example of a solid acid catalyst used for the esterification of acrylic acid with various alcohols. researchgate.net For the synthesis of a similar secondary alkyl acrylate, 2-octyl acrylate, heterogeneous sulfonic acid catalysts like cation exchange resins have been successfully utilized. google.com

Table 1: Comparison of Catalysts for Direct Esterification of Acrylic Acid with Alcohols

| Catalyst Type | Specific Catalyst Example | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity, low cost | Difficult to separate from product, corrosive |

| Heterogeneous | Acidic Ion-Exchange Resins (e.g., Amberlyst-15) | Easy separation, reusable, less corrosive | Lower activity than homogeneous catalysts |

| Heterogeneous | Zirconia-supported Tungstophosphoric Acid | High thermal stability, reusability | Higher initial cost |

| Heterogeneous | Zirconium(IV) dichloride oxide hydrate | Efficient, cheap, reusable | May require specific reaction conditions |

Reaction Conditions and Yield Enhancement

To maximize the yield of 1-methylundecyl acrylate, several reaction parameters must be optimized. The molar ratio of the reactants is a critical factor. While a stoichiometric ratio can be used, employing an excess of either the acrylic acid or undecan-2-ol can shift the equilibrium towards the product. However, using a large excess of acrylic acid can lead to unwanted polymerization.

The removal of water is crucial for driving the reaction to completion. This is often achieved through azeotropic distillation, where a solvent such as toluene (B28343) or heptane (B126788) is used to form an azeotrope with water, which is then removed from the reaction mixture. For laboratory-scale synthesis of dodecyl acrylate, a similar primary alkyl acrylate, toluene is used as a water entrainer. guidechem.com

Reaction temperature also plays a significant role. Higher temperatures generally increase the reaction rate but can also promote side reactions, including the polymerization of the acrylate monomer. Therefore, a balance must be struck. For the synthesis of 2-octyl acrylate, reaction temperatures typically range from 60°C to 130°C. google.com The use of polymerization inhibitors, such as hydroquinone (B1673460) or phenothiazine, is standard practice to prevent the premature polymerization of the acrylic acid and the resulting ester.

Transesterification Processes

Transesterification, or the exchange of the alkyl group of an ester with another alcohol, presents an alternative route to this compound. This method typically involves the reaction of a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with undecan-2-ol. A key advantage of this process is the avoidance of handling corrosive acrylic acid.

Catalytic Systems in Transesterification

A range of catalysts can be employed for the transesterification synthesis of secondary alkyl acrylates. Titanate-based catalysts, such as tetraalkyl titanates (e.g., titanium(IV) isopropoxide), are commonly used. For instance, the production of 2-octyl acrylate can be achieved using ethyl titanate in a solution of 2-octanol (B43104) or 2-octyl titanate as the catalyst. chemguide.co.uk

Ion-exchange resins, both acidic and basic, can also catalyze transesterification. Basic ion exchangers have been shown to be effective for the preparation of (meth)acrylates. Polyol titanates are another class of catalysts mentioned in the context of (meth)acrylic ester synthesis. researchgate.net

Enzymatic catalysis using lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), offers a milder and more selective alternative. lu.se Lipases can catalyze the transesterification of acrylates with alcohols, and this method is particularly advantageous for sterically hindered secondary alcohols. Research on the enzymatic transesterification of methyl acrylate with bulky secondary alcohols has demonstrated the feasibility of this approach, although reaction rates may be lower compared to primary alcohols. researchgate.net

Table 2: Catalytic Systems for Transesterification of Acrylates with Alcohols

| Catalyst Type | Specific Catalyst Example | Advantages | Disadvantages |

| Organometallic | Tetraalkyl Titanates (e.g., Titanium(IV) isopropoxide) | High activity | Sensitive to moisture |

| Heterogeneous | Ion-Exchange Resins (Basic or Acidic) | Easy separation and reuse | May have lower activity |

| Enzymatic | Immobilized Lipases (e.g., Novozym 435) | High selectivity, mild conditions, environmentally friendly | Higher cost, potentially slower reaction rates |

| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Metal-free, efficient for some systems | May require specific reaction conditions |

Equilibrium Control and Product Purity

Similar to direct esterification, transesterification is an equilibrium-limited process. To achieve high yields of this compound, the equilibrium must be shifted towards the product. This is typically accomplished by removing the lower boiling point alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture through distillation.

The purity of the final product is paramount. The purification of the crude ester often involves several steps, including washing to remove the catalyst and unreacted acid or alcohol, followed by distillation under reduced pressure to isolate the high-boiling this compound from any remaining impurities and byproducts. For other alkyl acrylates, the purification train may consist of multiple distillation columns to achieve the desired purity. google.com

Polymerization Mechanisms and Kinetics of 1 Methylundecyl Acrylate

Controlled/Living Radical Polymerization (CLRP) Techniques

Photo-Controlled Radical Polymerization (Photo-CRP) Strategies

Photo-Controlled Radical Polymerization (Photo-CRP) offers precise control over the polymerization process, enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersity. These methods utilize light as an external stimulus to reversibly activate and deactivate the propagating polymer chains.

For long-chain acrylates analogous to 1-Methylundecyl acrylate (B77674), various Photo-CRP strategies can be employed. One notable approach is photoinitiated bulk polymerization. For instance, the bulk polymerization of lauryl acrylate has been successfully initiated using a combination of N-acetyl-4-nitro-1-naphthylamine and N,N-dimethylaniline under light exposure . Another advanced strategy involves iridium-catalyzed visible light mediated processes. This method has proven effective for a variety of acrylate monomers, allowing the polymerization to be efficiently switched on and off with light, while maintaining first-order kinetics and a linear evolution of molecular weight with conversion escholarship.org. Such techniques are highly versatile and can be adapted for synthesizing complex architectures like block copolymers escholarship.org. The use of metal-organic frameworks (MOFs) as heterogeneous photosensitizers in atom transfer radical polymerization (ATRP) under visible light also represents a promising strategy for methacrylates, which could be extended to acrylates rsc.org. These methods provide temporal and spatial control over the polymerization, which is highly desirable for advanced material fabrication rsc.org.

Ionic Polymerization Approaches

Anionic Polymerization Methodologies

The anionic polymerization of acrylate monomers is inherently complex due to the presence of an ester group, which is susceptible to side reactions with the highly reactive carbanionic propagating species cmu.edu. These side reactions, such as nucleophilic attack on the carbonyl carbon, can lead to termination and a broadening of the molecular weight distribution afinitica.com.

To achieve a controlled or "living" anionic polymerization of acrylates, specific conditions are required. The process typically necessitates the use of sterically hindered initiators, such as those derived from 1,1-diphenylethylene, at low temperatures (e.g., -78°C) in polar solvents like tetrahydrofuran (THF) afinitica.com. Furthermore, the addition of ligands or additives that can moderate the reactivity of the propagating anion is crucial. Common strategies include the use of:

Alkali metal salts: Lithium chloride (LiCl) can coordinate with the propagating chain end, shifting the equilibrium from highly reactive aggregated species to less reactive, non-associated species afinitica.com.

Organoaluminum compounds: Lewis acids like trialkylaluminum can form bulky counter-ions, sterically protecting the living chain-end from side reactions cmu.edu.

Lewis bases: In some systems, Lewis bases are used to stabilize the active centers researchgate.net.

Despite these advances, achieving living anionic polymerization with acrylates remains challenging, and the polymerization of α,β-unsaturated esters like n-butyl acrylate has been shown to be unsuccessful under certain tolerant living polymerization conditions developed for other monomers chemrxiv.org.

Radiation-Induced Polymerization Phenomena

Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays or electron beams, to generate reactive species (radicals or ions) that initiate polymerization ichtj.waw.plumd.edu. This method offers unique advantages, including the ability to initiate polymerization at low temperatures without the need for chemical initiators, thus decoupling the initiation kinetics from thermal effects nih.govumd.edu.

For acrylate monomers, radiation-induced polymerization predominantly proceeds via a free-radical mechanism nih.gov. The interaction of radiation with the monomer generates radical active centers that initiate the chain-growth process umd.edu. An important kinetic feature of bulk radical polymerization is the autoacceleration phenomenon known as the Trommsdorff-Norrish effect, where the polymerization rate increases dramatically at higher conversions due to a decrease in the termination rate in the viscous medium ichtj.waw.pl. However, studies on n-lauryl acrylate have shown that, unlike lower acrylate esters, it does not exhibit significant autoacceleration effects, even at high conversions tandfonline.comtandfonline.com. This is attributed to the reduced importance of radical branching reactions with the long-chain acrylate monomer, leading to the formation of soluble polymer at high conversion tandfonline.com.

Polymerization in Diverse Media

The choice of polymerization medium significantly influences the reaction kinetics, polymer properties, and process scalability.

Bulk Polymerization: This solvent-free method involves polymerizing the neat monomer. It is advantageous for achieving high purity and minimizing waste. Photoinitiated bulk polymerization of lauryl acrylate has been demonstrated . While bulk polymerization of acrylates can be subject to strong autoacceleration effects, this is less pronounced for long-chain acrylates like lauryl acrylate tandfonline.comtandfonline.com. High-temperature self-initiated bulk polymerizations are also technically relevant, offering fast reaction rates mdpi.comtu-clausthal.de.

Solution Polymerization: In this technique, the monomer and initiator are dissolved in a non-reactive solvent. The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture. The polymerization kinetics of n-lauryl acrylate have been studied in solvents like ethyl acetate and n-heptane tandfonline.comtandfonline.com. Research has shown that the nature of the solvent can significantly impact the polymerization rate of acrylates mdpi.comtu-clausthal.de.

Emulsion Polymerization: This is a widely used industrial process for producing acrylic polymers as aqueous dispersions known as latexes chempoint.comcalpoly.edu. The process involves emulsifying the hydrophobic monomer in water with a surfactant. A water-soluble initiator is used, and polymerization primarily occurs within the surfactant micelles and monomer-swollen polymer particles chempoint.comorientjchem.org. This method allows for high molecular weight polymers to be produced at a fast rate while maintaining low viscosity calpoly.edu.

Suspension Polymerization: In this method, the monomer is dispersed as droplets in a continuous phase, typically water, using a suspending agent. The initiator is soluble in the monomer, and each droplet acts as a tiny bulk reactor nih.gov. The final product consists of polymer beads, which can be easily isolated nih.govresearchgate.net. This technique is suitable for producing polymers with uniform particle sizes nih.gov.

Table 1: Kinetic Data for Solution Polymerization of n-Lauryl Acrylate at 40°C Data is presented for n-lauryl acrylate as a proxy for 1-methylundecyl acrylate.

| Solvent | Initiator | Monomer Order | Initiator Order |

|---|---|---|---|

| Ethyl Acetate | AZDN | 1.65 | ~0.5 |

| n-Heptane | Lauroyl Peroxide | 1.65 | <0.5 |

Source: Adapted from Scott, G. E., & Senogles, E. (1970). Polymerization Kinetics of n-Lauryl Acrylate. tandfonline.comtandfonline.com

Table 2: Comparison of Polymerization Media for Acrylates

| Medium | Description | Advantages | Disadvantages |

|---|---|---|---|

| Bulk | Neat monomer, no solvent. | High purity, simple formulation. | Difficult heat and viscosity control. |

| Solution | Monomer dissolved in a solvent. | Good heat and viscosity control. | Solvent recovery needed, chain transfer. |

| Emulsion | Monomer emulsified in water. | Fast rate, high MW, low viscosity. | Product contains impurities (surfactants). |

| Suspension | Monomer droplets suspended in water. | Easy product isolation (beads), good heat control. | Requires agitation, broad particle size distribution. |

Copolymerization Studies of 1 Methylundecyl Acrylate

Reactivity Ratios and Microstructural Characterization in Copolymerization

The reactivity ratios of monomers in a copolymerization process are crucial parameters that dictate the composition and microstructure of the resulting copolymer. These ratios, denoted as r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. While specific reactivity ratio data for 1-methylundecyl acrylate (B77674) are not extensively documented in publicly available literature, the principles of their determination and their impact on copolymer structure are well-established for other acrylate systems. ekb.egasianpubs.org

Methods like the Fineman-Ross, Kelen-Tüdös, and the Mayo-Lewis intersection method are traditionally used to determine reactivity ratios from experimental data obtained at low monomer conversions. ekb.egnih.govresearchgate.net These methods relate the composition of the monomer feed to the composition of the resulting copolymer. The product of the reactivity ratios (r₁ * r₂) provides insight into the nature of the copolymerization:

r₁ * r₂ = 1 : Ideal copolymerization, where the monomer units are randomly distributed along the polymer chain, and the composition is determined by the feed composition.

r₁ * r₂ < 1 : Azeotropic copolymerization, which favors the formation of alternating copolymers.

r₁ * r₂ > 1 : Block copolymerization, where long sequences of the same monomer are more likely to form.

For long-chain acrylates, the bulky alkyl group can influence reactivity through steric hindrance.

Microstructural characterization of copolymers involving 1-methylundecyl acrylate would heavily rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the sequence distribution of monomer units (i.e., whether they are arranged in blocks, alternating, or randomly) and the stereoregularity (tacticity) of the polymer chain. kpi.uaresearchgate.net By analyzing the chemical shifts and splitting patterns of specific protons or carbons in the polymer backbone and side chains, researchers can quantify the proportions of different monomer sequences (dyads, triads, etc.), providing a detailed picture of the copolymer's architecture. kpi.ua

Binary and Multicomponent Copolymer Systems

This compound can be incorporated into various copolymer systems to tailor the final properties of the material.

Binary Copolymer Systems: In these systems, this compound is copolymerized with one other monomer. The choice of the comonomer dictates the properties of the resulting copolymer. For instance, copolymerizing with a high-glass-transition-temperature (Tg) monomer like methyl methacrylate (B99206) could yield a material with a balance of hardness and flexibility. Conversely, copolymerizing with a softer monomer, such as butyl acrylate, could result in materials with lower Tg, suitable for applications requiring more elasticity. The final properties are highly dependent on the proportion of each monomer and their distribution within the polymer chain, as governed by their reactivity ratios. cmu.edu

Multicomponent Copolymer Systems: Copolymerization can also involve three or more monomers (terpolymerization, etc.). These systems offer a higher degree of complexity and versatility in tuning polymer properties. For example, a terpolymer could be synthesized from this compound, a hard monomer (e.g., styrene), and a functional monomer (e.g., acrylic acid). This could create a material with a specific combination of flexibility (from the long alkyl chain of this compound), rigidity, and adhesion or reactivity (from the carboxylic acid group). The kinetics and resulting microstructure of such systems are significantly more complex to predict and analyze than binary systems.

Mechanistic Investigations of Comonomer Insertion and Sequence Distribution

The mechanism of comonomer insertion in the copolymerization of this compound depends on the polymerization method employed. In free-radical polymerization, the growing polymer chain has a radical end that attacks the double bond of an incoming monomer molecule. The probability of adding a this compound molecule versus a comonomer molecule is determined by the reactivity ratios and the instantaneous concentrations of the two monomers. asianpubs.org

The sequence distribution of monomers within the copolymer chain is a direct consequence of the insertion mechanism and the relative rates of propagation reactions. scilit.com As mentioned, NMR spectroscopy is the primary tool for analyzing this distribution. kpi.ua By quantifying the different monomer triads (e.g., AAA, AAB, BAB, etc.), a statistical model of the copolymer's microstructure can be constructed. This information is vital for understanding how the synthesis conditions affect the polymer's final properties. scilit.comresearchgate.net

Catalytic Copolymerization with Olefins (e.g., Palladium and Nickel Catalysts)

The copolymerization of olefins, such as ethylene (B1197577), with polar monomers like acrylates is a significant area of research for creating functionalized polyolefins. Late transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), have shown promise in this area. researchgate.netresearchgate.netbohrium.com

Palladium Catalysts: Cationic palladium(II) α-diimine complexes are well-known for their ability to copolymerize ethylene and other α-olefins with alkyl acrylates. d-nb.infomdpi.com A key feature of these systems is that the acrylate comonomer is often incorporated at the ends of branches due to the catalyst's ability to "chain walk" along the polymer backbone. scispace.com Mechanistic studies have revealed that after an acrylate molecule inserts, the catalyst can form a stable chelate structure, which influences subsequent insertions and chain growth. d-nb.info The structure of the catalyst's ligands and the reaction conditions play a crucial role in determining the level of acrylate incorporation and the polymer's architecture. d-nb.inforesearchgate.net

Nickel Catalysts: Nickel(II) complexes with specific phosphinophenolate or α-diimine ligands have also been developed for the copolymerization of ethylene with alkyl acrylates. researchgate.netresearchgate.netescholarship.org These catalysts can be highly active and produce linear copolymers where the acrylate units are incorporated directly into the main polymer chain. researchgate.netbohrium.com The structure of the ligand, particularly the steric bulk and electronic properties, significantly influences the catalyst's performance, including its activity, thermal stability, and the molecular weight of the resulting copolymer. researchgate.netresearchgate.netescholarship.org Acrylate-induced β-hydride elimination is a potential chain termination pathway in these systems that can affect the molecular weight of the polymer. escholarship.orgescholarship.org

| Catalyst Type | Typical Comonomer | Key Features of Resulting Copolymer |

| Palladium (α-diimine) | Ethylene, α-Olefins | Highly branched structure; Acrylate units often at branch ends. scispace.comd-nb.info |

| Nickel (phosphinophenolate) | Ethylene | Linear structure; Acrylate units incorporated in the main chain; Can produce high molecular weight polymers. researchgate.netbohrium.com |

Synthesis of Specific Copolymer Architectures

The synthesis of copolymers with controlled architectures allows for the precise design of materials with specific macroscopic properties. For this compound, various architectures can be envisioned.

Statistical Copolymers

Statistical copolymers are those in which the monomer units are distributed randomly along the polymer chain, following statistical rules determined by the reactivity ratios. mdpi.com These are typically synthesized via free-radical polymerization where this compound and a comonomer are reacted together. mdpi.com The resulting polymer has properties that are an average of the constituent homopolymers, often leading to materials with a single glass transition temperature. Techniques like Activators Re-generated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) can be used to synthesize amphiphilic statistical copolymers with controlled molecular weights and low dispersity. fu-berlin.de

Block Copolymers

Block copolymers consist of two or more long sequences, or "blocks," of different monomers. mdpi.comharth-research-group.org These materials can self-assemble into ordered nanostructures, making them useful for a wide range of applications. The synthesis of block copolymers containing this compound would typically be achieved through controlled/"living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edumdpi.com

A typical synthesis would involve two sequential steps:

Polymerization of the first monomer to create a "macroinitiator."

Addition of the second monomer (e.g., this compound), which then polymerizes from the active end of the macroinitiator to form the second block. cmu.edu

The order of monomer addition is crucial, especially when copolymerizing acrylates and methacrylates, to ensure efficient initiation of the second block. cmu.edu This controlled approach allows for the synthesis of well-defined diblock (A-B) or triblock (A-B-A) copolymers with predictable block lengths and low polydispersity. cmu.edumdpi.com

| Copolymer Architecture | Monomer Distribution | Typical Synthesis Method | Key Characteristic |

| Statistical Copolymer | Random | Free-Radical Polymerization, ATRP mdpi.comfu-berlin.de | Averaged properties, single Tg. |

| Block Copolymer | Long, distinct sequences of each monomer | Controlled/"Living" Polymerization (e.g., ATRP) cmu.edumdpi.com | Can self-assemble into nanostructures; exhibits properties of both blocks. |

Graft Copolymers (e.g., Starch-Graft Copolymers)

Graft copolymerization is a method used to modify the properties of natural polymers like starch by chemically attaching synthetic polymer chains to the starch backbone. This process can enhance properties such as water absorbency, thermal stability, and thermoplasticity. The initiation of the grafting process typically involves creating free radical sites on the starch molecule, which then react with vinyl monomers to grow the grafted chains.

Commonly used monomers for grafting onto starch include acrylic acid, acrylonitrile, and methyl acrylate. The synthesis is often initiated by chemical initiators, such as ceric ammonium (B1175870) nitrate (B79036) or persulfates, or by high-energy irradiation. These methods have been successfully applied to create a variety of starch-graft copolymers with applications as superabsorbents, flocculants, and thickening agents.

However, specific research detailing the use of this compound as the monomer in starch graft copolymerization is not available in the reviewed scientific literature. Studies on long-chain alkyl acrylates are less common in this context compared to their short-chain counterparts. Consequently, no experimental data, such as grafting percentage (GP) or grafting efficiency (GE), for starch-graft-poly(this compound) can be provided.

Table 1: General Parameters in Starch Graft Copolymerization (Illustrative) This table is for illustrative purposes only, as no data exists for this compound.

| Parameter | Typical Monomers | Initiator Systems | Common Applications |

|---|---|---|---|

| Description | Vinyl monomers that are polymerized from the starch backbone. | Chemical or radiation methods to create radical sites on starch. | Uses of the resulting modified starch polymer. |

| Examples | Acrylic Acid, Methyl Methacrylate, Acrylamide | Ceric (IV) Ammonium Nitrate (CAN), Potassium Persulfate (KPS), γ-radiation | Superabsorbents, Flocculants, Thermoplastic Starch |

Advanced Chemical Modification and Derivatization of 1 Methylundecyl Acrylate Polymers

Polymer-Analogous Reactions for Functionalization

Polymer-analogous reactions are chemical transformations that modify the side chains of a polymer without altering the degree of polymerization or the polymer backbone. For polyacrylates, these reactions typically target the ester functional group. The goal is to introduce new chemical functionalities along the polymer chain, thereby tailoring its properties for specific applications.

While no specific polymer-analogous reactions have been documented for poly(1-methylundecyl acrylate), the general approach would involve the chemical conversion of its secondary dodecyl ester side groups. Potential reactions could theoretically include hydrolysis to form poly(acrylic acid), or reduction to yield polymers with pendant alcohol groups. However, the bulky, branched nature of the 1-methylundecyl group would likely impose significant steric hindrance, potentially requiring harsh reaction conditions and resulting in incomplete conversion compared to less hindered polyacrylates like poly(methyl acrylate).

Derivatization via Ester Linkage (e.g., Amine-Functionalization)

A primary method for derivatizing polyacrylates is through the modification of the ester linkage, most commonly via transesterification or amidation. cas.orgcas.org Amine-functionalization, in particular, transforms the polymer by replacing the alkoxy group of the ester with an amine-containing moiety. This is a powerful technique for introducing charged groups, reactive handles, or moieties that alter the polymer's solubility and thermal properties.

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective in catalyzing the amidation and transesterification of various polyacrylates. cas.orgcas.org This method allows for the direct substitution of polymer side chains under relatively mild conditions.

For poly(this compound), this process would involve the reaction of the polymer with a suitable amine (e.g., a diamine or a functional primary amine). The reaction would proceed via nucleophilic attack of the amine on the ester's carbonyl carbon.

Theoretical Reaction Scheme for Amine-Functionalization: Poly(this compound) + R-NH₂ --(Catalyst)--> Poly(N-R-acrylamide) + 2-Dodecanol

However, research on sterically hindered polyacrylates suggests that the reaction efficiency would be significantly lower than for polymers with small, linear side chains. researchgate.net The secondary carbon attached to the oxygen atom in the 1-methylundecyl group, combined with the long alkyl chain, presents a sterically crowded environment that would hinder the approach of the amine nucleophile. There are no specific studies or data tables available that quantify the efficiency of such a reaction on poly(this compound).

Post-Polymerization Modification Strategies

Post-polymerization modification encompasses a broad range of strategies used to functionalize polymers after they have been synthesized. sfdchem.com This approach is advantageous as it allows for the creation of a diverse library of functional polymers from a single, well-defined precursor polymer. It also enables the incorporation of functional groups that might not be compatible with the conditions of the initial polymerization reaction.

For a polymer like poly(this compound), post-polymerization strategies would theoretically focus on the pendant ester groups. Techniques could include:

Partial Functionalization: Reacting only a fraction of the side chains to create a copolymer with both the original 1-methylundecyl acrylate (B77674) units and new functional units.

Sequential Modification: Performing multiple reaction steps on the side chains to build more complex functionalities.

While these strategies are well-established for polymers like poly(tert-butyl acrylate) or poly(glycidyl methacrylate), their application to poly(this compound) has not been reported. researchgate.net The development of such a strategy would require overcoming the aforementioned steric challenges to achieve controlled and efficient modification.

Crosslinking Chemistry and Network Formation (e.g., Thermal Crosslinking)

Crosslinking transforms linear or branched polymer chains into a three-dimensional network, dramatically altering their mechanical and thermal properties. This process can be achieved through various chemical reactions. For polyacrylates, crosslinking can be introduced by copolymerizing with a multifunctional monomer or by post-polymerization reactions that form covalent bonds between chains.

Recent studies have shown that even monofunctional acrylates can form crosslinked networks through hydrogen atom transfer (HAT) during polymerization, although this is typically observed in monomers with specific activating groups, which are absent in this compound. researchgate.net

A more relevant theoretical approach for poly(this compound) would be thermal crosslinking. This could potentially be achieved by introducing a comonomer with a reactive group (e.g., glycidyl (B131873) methacrylate) that can undergo thermal crosslinking reactions. Alternatively, if the polymer were first functionalized to introduce reactive groups like hydroxyl or carboxyl moieties, these could then be crosslinked using appropriate thermal crosslinking agents (e.g., isocyanates or melamines). No literature exists that details specific crosslinking chemistry or network formation protocols for homopolymers of this compound.

Integration into Complex Molecular Architectures (e.g., Diels-Alder Adducts)

Integrating polymers into more complex architectures often utilizes highly efficient and specific reactions, such as the Diels-Alder cycloaddition. nsf.gov This reaction typically involves a diene and a dienophile to form a cyclohexene (B86901) ring. In polymer science, this can be used for crosslinking, surface modification, or creating block and graft copolymers.

For poly(this compound) to be integrated into such architectures, it would first need to be modified to contain either diene or dienophile functionalities. For example, if the ester side chains could be partially converted to groups containing furan (B31954) (a diene) or maleimide (B117702) (a dienophile), the resulting functionalized polymer could then react with a corresponding small molecule or another polymer.

Theoretical two-step process:

Functionalization: Modify a portion of the 1-methylundecyl ester groups to introduce, for example, maleimide units.

Diels-Alder Reaction: React the maleimide-functionalized polymer with a diene-containing molecule or polymer to form a graft or network structure.

This approach is a powerful tool in macromolecular engineering. However, there are no published examples of this or any similar strategy being applied to poly(this compound). The synthesis would first require the development of a successful functionalization protocol as discussed in the preceding sections.

Theoretical and Computational Chemistry Studies of 1 Methylundecyl Acrylate Systems

Quantum Chemical Calculations (e.g., DFT Studies on Monomer Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of monomers. researchgate.net For acrylates, DFT can be used to calculate a variety of parameters that correlate with monomer reactivity, such as charge distribution, frontier molecular orbital energies (HOMO and LUMO), and the energies of transition states for propagation and termination reactions. researchgate.net

In the case of 1-methylundecyl acrylate (B77674), the presence of the long, branched alkyl chain would be expected to influence its electronic properties through inductive effects. These calculations could elucidate the impact of the 1-methylundecyl group on the electron density of the vinyl group, which in turn affects the monomer's susceptibility to radical attack. While specific studies on 1-methylundecyl acrylate are absent, research on other alkyl acrylates has shown that the nature of the alkyl group can subtly influence reactivity. nih.gov

A hypothetical DFT study on this compound would likely involve the calculation of the following parameters to predict its reactivity relative to other acrylates:

| Parameter | Theoretical Significance for Reactivity |

| HOMO Energy | Indicates the electron-donating ability of the monomer. |

| LUMO Energy | Indicates the electron-accepting ability of the monomer. |

| HOMO-LUMO Gap | Correlates with the chemical reactivity and stability of the molecule. |

| Mulliken Charges | Provides insight into the charge distribution across the vinyl group. |

| Transition State Energies | Allows for the calculation of activation barriers for propagation and termination steps. |

Molecular Dynamics Simulations of Polymerization and Polymer Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For polymeric systems, MD simulations can provide valuable insights into the polymerization process itself, as well as the structure and dynamics of the resulting polymer. researchgate.net

An MD simulation of the polymerization of this compound would model the chain growth process, allowing for the investigation of how the bulky side chain affects the rate of polymerization and the resulting polymer architecture. Post-polymerization simulations of poly(this compound) could be used to predict various macroscopic properties, such as the glass transition temperature (Tg), density, and mechanical moduli. The long, branched side chain would be expected to significantly impact chain packing and mobility, leading to a lower Tg compared to polymers with shorter, linear side chains. researchgate.net

Modeling of Polymer Microstructure and Conformation

The microstructure of a polymer, including its tacticity, branching, and sequence distribution, plays a crucial role in determining its physical properties. Computational modeling can be used to simulate the formation of different microstructures during polymerization and to study the preferred conformations of polymer chains.

For poly(this compound), modeling would be particularly useful for understanding how the bulky and chiral 1-methylundecyl side group influences the stereoselectivity of the polymerization. This could lead to the formation of polymers with varying degrees of isotacticity, syndiotacticity, or atacticity, each of which would have distinct physical properties. Conformational analysis of the resulting polymer chains would reveal how the side chains pack and interact, which is essential for understanding the material's bulk properties.

Computational Design of Novel Polymeric Materials

Computational design involves the use of theoretical models to design new materials with desired properties in silico before they are synthesized in the lab. nih.gov This approach can significantly accelerate the materials discovery process.

While there is no evidence of the computational design of materials based specifically on this compound, this monomer could be a candidate for the design of specialty polymers. For example, its long, branched side chain could be exploited to design materials with low surface energy, specific solubility characteristics, or unique viscoelastic properties. A computational workflow for designing such materials would involve:

Hypothesizing a target property (e.g., low glass transition temperature).

Generating a virtual library of copolymers containing this compound and other monomers.

Calculating the properties of these virtual polymers using quantum mechanics and molecular dynamics.

Identifying the most promising candidates for experimental synthesis and testing.

Advanced Analytical Characterization Techniques for 1 Methylundecyl Acrylate and Its Polymers

Spectroscopic Characterization (NMR: ¹H, ¹³C; IR: FT-IR)

Spectroscopic methods are fundamental in the structural analysis of 1-methylundecyl acrylate (B77674). Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the 1-methylundecyl acrylate monomer. By analyzing the chemical shifts, signal multiplicities, and integration values, the connectivity of atoms within the molecule can be unequivocally determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the vinyl protons of the acrylate group and the protons of the branched alkyl chain. The three vinyl protons typically appear as a multiplet in the range of 5.8 to 6.4 ppm. The proton on the carbon adjacent to the oxygen of the ester group (methine proton) would likely appear as a multiplet around 4.9-5.1 ppm. The protons of the methyl group on the alkyl chain would resonate at approximately 1.2-1.3 ppm as a doublet, while the terminal methyl group of the undecyl chain would appear as a triplet around 0.8-0.9 ppm. The numerous methylene (B1212753) groups of the long alkyl chain would produce a complex multiplet signal in the 1.2-1.7 ppm region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinyl (=CH₂) | ~6.1-6.4 | Doublet of doublets |

| Vinyl (=CH₂) | ~5.8-6.1 | Doublet of doublets |

| Vinyl (-CH=) | ~5.9-6.2 | Doublet of doublets |

| Methine (-CHOCO-) | ~4.9-5.1 | Multiplet |

| Methylene (-CH₂-) chain | ~1.2-1.7 | Multiplet |

| Methyl (-CH₃) branch | ~1.2-1.3 | Doublet |

| Terminal Methyl (-CH₃) | ~0.8-0.9 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The sp² hybridized carbons of the vinyl group would appear between 120 and 140 ppm. The carbon of the methine group attached to the oxygen atom is anticipated to resonate around 70-80 ppm. The carbons of the long alkyl chain and the methyl groups would be observed in the upfield region of the spectrum, typically between 10 and 40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Vinyl (=CH₂) | ~128 |

| Vinyl (-CH=) | ~130 |

| Methine (-CHOCO-) | ~73 |

| Methylene (-CH₂-) chain | ~22-35 |

| Methyl (-CH₃) branch | ~20 |

| Terminal Methyl (-CH₃) | ~14 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands indicative of the acrylate ester functionality. A prominent peak around 1720-1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The C=C stretching vibration of the vinyl group is typically observed in the region of 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester linkage usually appear as two bands in the 1150-1300 cm⁻¹ range. Additionally, the C-H stretching vibrations of the alkyl chain are found just below 3000 cm⁻¹. azom.comgammadata.se

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1725 | Stretching vibration |

| C=C (Alkene) | ~1635 | Stretching vibration |

| C-O (Ester) | ~1150-1300 | Stretching vibrations |

| C-H (Alkyl) | ~2850-2960 | Stretching vibrations |

Mass Spectrometry Techniques (GC-MS, LC-MS) for Compositional Analysis

Mass spectrometry techniques are indispensable for the compositional analysis of this compound and its polymers, providing information on molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of the volatile this compound monomer. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification. The fragmentation of long-chain acrylates is influenced by the structure of the alkyl group. nih.gov Common fragmentation pathways include cleavage of the ester bond and fragmentation of the alkyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of poly(this compound) and its copolymers, which are non-volatile, LC-MS is the technique of choice. chromatographyonline.comamericanlaboratory.com The polymer is first dissolved in a suitable solvent and separated by liquid chromatography, often based on size, polarity, or chemical composition. The eluent from the LC is then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are typically used to generate intact molecular ions of the polymer chains. The resulting mass spectrum provides information about the distribution of polymer chain lengths and, in the case of copolymers, the distribution of different monomer units within the polymer chains. Tandem mass spectrometry (MS/MS) can be employed to gain further structural information by fragmenting the molecular ions and analyzing the resulting daughter ions. waters.com

Chromatographic Methods for Polymer Analysis (e.g., Gel Permeation Chromatography for Molecular Weight Distribution, excluding quantitative data)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of poly(this compound). In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller coils can penetrate the pores to varying extents and therefore have a longer elution time. This separation by hydrodynamic volume allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. Various detectors, such as refractive index (RI), UV-Vis, and light scattering detectors, can be used to monitor the polymer as it elutes from the column.

Environmental Fate and Transformation of 1 Methylundecyl Acrylate

Biodegradation Pathways and Rates in Various Environmental Compartments

The ester linkage in 1-Methylundecyl acrylate (B77674) makes it susceptible to biological degradation. The primary pathway for the biodegradation of acrylates is initiated by enzymatic hydrolysis of the ester bond, catalyzed by esterase enzymes, which are ubiquitous in microorganisms. This initial step would break down 1-Methylundecyl acrylate into acrylic acid and sec-dodecanol (1-methylundecanol). Following this, both degradation products are expected to be further metabolized by microorganisms. Acrylic acid can be readily utilized as a carbon source by various microbes, entering central metabolic pathways. The long-chain alcohol, sec-dodecanol, is anticipated to undergo oxidation to the corresponding ketone and subsequently be degraded through pathways for fatty alcohol metabolism.

The expected biodegradation pathway is as follows:

Ester Hydrolysis: this compound is hydrolyzed by microbial esterases to yield acrylic acid and sec-dodecanol.

Degradation of Acrylic Acid: The acrylic acid moiety is metabolized, likely through conversion to acryloyl-CoA and subsequent entry into the propionate (B1217596) pathway or other central metabolic routes.

Degradation of sec-Dodecanol: The sec-dodecanol is oxidized to a ketone and further broken down through beta-oxidation or other fatty acid degradation pathways.

It is important to note that while acrylates are generally considered biodegradable, the potential for accumulation in anaerobic environments like deep sediments may be higher due to slower degradation rates under these conditions.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

In addition to biodegradation, this compound can undergo abiotic transformation in the environment, primarily through hydrolysis and photolysis.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water. The rate of this reaction is highly dependent on pH. While hydrolysis of acrylate esters is generally slow at neutral pH, the rate increases significantly under alkaline conditions (base-catalyzed hydrolysis). nih.gov Under acidic conditions, the hydrolysis rate is also enhanced, but typically to a lesser extent than in alkaline environments. The hydrolysis of this compound would result in the same products as enzymatic hydrolysis: acrylic acid and sec-dodecanol. Given the long alkyl chain, the low water solubility of this compound may limit the rate of hydrolysis in aqueous environments.

Photolysis: Acrylate compounds can undergo direct or indirect photolysis when exposed to sunlight, particularly in the atmosphere. The carbon-carbon double bond in the acrylate moiety is a chromophore that can absorb ultraviolet radiation, potentially leading to isomerization or polymerization reactions. More significantly, in the atmosphere, this compound is expected to react with photochemically generated hydroxyl radicals. This indirect photolysis is likely to be the primary atmospheric degradation pathway. The rate of this reaction can be estimated using QSAR models, which predict a relatively short atmospheric half-life for volatile organic compounds with similar structures.

| Abiotic Transformation Process | Description | Influencing Factors |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH (rate increases in acidic and especially alkaline conditions), Temperature. |

| Photolysis | Degradation due to direct absorption of light or reaction with photochemically produced reactive species (e.g., hydroxyl radicals). | Wavelength and intensity of light, presence of sensitizers or reactive species. |

Partitioning and Distribution Modeling in Multi-Media Systems (Air, Water, Soil, Sediment)

The partitioning and distribution of this compound in the environment are governed by its physicochemical properties, such as its octanol-water partition coefficient (LogKow), organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law Constant. As experimental data for this compound are scarce, these parameters are often estimated using QSAR models like the US EPA's EPI Suite™. chemsafetypro.comchemistryforsustainability.org

The long, branched alkyl chain of this compound results in a high LogKow value, indicating that the compound is hydrophobic and has a low affinity for water. Consequently, if released into an aquatic environment, it is expected to partition from the water column to sediment and suspended organic matter. Its high predicted Koc value further suggests strong adsorption to soil and sediment, limiting its mobility in these compartments.

The Henry's Law Constant for this compound is predicted to be moderate, suggesting that volatilization from water to the atmosphere can occur. Once in the atmosphere, its fate will be determined by photolytic degradation processes.

A multimedia fugacity model can be used to predict the steady-state distribution of a chemical in a model environment. Based on the predicted properties of long-chain acrylates, a Level III fugacity model would likely show that upon release, this compound would predominantly partition to soil and sediment, with a smaller fraction in water and an even smaller amount in the air.

Predicted Physicochemical Properties and Environmental Partitioning for a Similar Long-Chain Acrylate (Isodecyl Acrylate) epa.gov

| Parameter | Predicted Value | Implication for Environmental Partitioning |

| LogKow (Octanol-Water Partition Coefficient) | 5.07 | Hydrophobic; tends to partition into organic matter (soil, sediment, biota). |

| Koc (Organic Carbon-Water Partition Coefficient) | High (estimated) | Strong adsorption to soil and sediment; low mobility in soil. |

| Henry's Law Constant | Moderate (estimated) | Potential for volatilization from water to air. |

| Water Solubility | Low (estimated) | Limited presence in the aqueous phase. |

Note: These values are for isodecyl acrylate and are used as an estimate for the behavior of this compound.

Bioavailability and Bioaccumulation Potential (Academic Perspectives)

The bioavailability of this compound to aquatic organisms is expected to be limited by its low water solubility and strong adsorption to organic matter. Chemicals that are tightly bound to soil and sediment are generally less available for uptake by organisms.

However, the high lipophilicity of this compound, as indicated by its high predicted LogKow, suggests a significant potential for bioaccumulation in organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, air) and accumulates in the organism's tissues at a concentration higher than that in the surrounding environment.

The bioconcentration factor (BCF), which describes the accumulation of a chemical from water into an aquatic organism, can also be estimated using QSAR models based on the LogKow. For a substance with a LogKow similar to that predicted for this compound, the BCF is expected to be in a range that indicates a potential for bioconcentration. For instance, a LogKow of 5.07 for isodecyl acrylate suggests a BCF that warrants further investigation into its bioaccumulation potential. epa.gov

It is a general academic consensus that substances with a LogKow greater than 3 have the potential to bioaccumulate. However, for very hydrophobic substances (LogKow > 6), the rate of uptake may be limited by low water solubility, and bioconcentration may not be as high as predicted by simple LogKow-BCF correlations. epa.gov Given that the predicted LogKow for analogous long-chain acrylates is in the range of 5-6, this compound falls into a category where bioaccumulation is a potential concern. The ability of organisms to metabolize this compound would play a crucial role in determining its ultimate bioaccumulation potential. The enzymatic hydrolysis of the ester bond could facilitate the elimination of the compound, thereby reducing its persistence in biological tissues.

Advanced Material Science Applications of 1 Methylundecyl Acrylate and Its Polymers

Functional Polymer Design for Enhanced Performance

The performance of polymers based on 1-methylundecyl acrylate (B77674) is significantly influenced by their architectural design. The long, flexible alkyl side chain inherently results in polymers with low Tg and an amorphous nature, which are desirable traits for applications requiring flexibility and elastomeric properties. However, to enhance performance for specific applications, functional groups are often incorporated through copolymerization.

The design of functional polymers often involves the strategic introduction of monomers with specific chemical moieties. For instance, copolymerizing 1-methylundecyl acrylate with monomers containing hydroxyl groups (e.g., 2-hydroxyethyl acrylate) or carboxylic acid groups (e.g., acrylic acid) can introduce sites for cross-linking or improve adhesion to polar substrates. rsc.org Cross-linked acrylic polymers are highly valued for their durability and chemical resistance. rsc.org This approach allows for the creation of polymer networks with controlled properties. The formation of these structures can result from a chain transfer mechanism involving hydrogen atom transfer between monomer substituents and radicals. rsc.org

Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined block copolymers. digitellinc.com This method allows for precise control over molecular weight and architecture, leading to materials with tailored viscoelastic properties. digitellinc.com For example, a block copolymer could be designed with a soft, flexible poly(this compound) segment and a hard, rigid segment, creating a thermoplastic elastomer with a high service temperature. researchgate.net The incorporation of secondary functionalities through monomer design, such as carbamate (B1207046) or phenyl rings, can also dramatically enhance reactivity and impart superior mechanical properties to the resulting polymers due to interactions like hydrogen bonding and aromatic ring stacking. nih.gov

Polymeric Dispersing and Solvating Agents

The amphiphilic potential of this compound copolymers makes them excellent candidates for use as dispersing and solvating agents. The long, nonpolar undecyl side chain provides strong van der Waals interactions with nonpolar particles and surfaces, while a polar comonomer can ensure compatibility with a more polar continuous phase or provide specific interactions with particle surfaces.

In non-aqueous systems, homopolymers of this compound or its copolymers with other long-chain acrylates can act as highly effective steric stabilizers. nih.gov For example, poly(dodecyl acrylate), an analogue of poly(this compound), has been successfully used as a stabilizer in the dispersion polymerization of ε-caprolactone, producing microspheres with a narrow size distribution. nih.gov The long alkyl chains dissolve in the nonpolar medium (e.g., isododecane or heptane), forming a protective layer around the dispersed particles, preventing them from aggregating. researchgate.net This principle is crucial in the formulation of paints, coatings, and lubricants where stable dispersions of pigments or solid additives are required.

By creating block copolymers with a soluble block (poly(this compound)) and an insoluble block that anchors to the particle surface, highly stable colloidal particles can be produced. This process, known as polymerization-induced self-assembly (PISA), is a versatile method for creating nanoparticles for various applications. researchgate.net

Polymer Blends and Composites (e.g., Poly(ethylene methyl acrylate)/Polybutene-1)

The incorporation of this compound into polymer blends and composites can significantly modify their mechanical and thermal properties. Its long, flexible side chains can act as an internal plasticizer, increasing the flexibility and lowering the processing temperature of rigid polymers.

A relevant example in the field of acrylate polymer blends is the combination of poly(ethylene methyl acrylate) (EMA) and polybutene-1 (PB-1). aip.org Studies on these blends, used in applications like peel/seal films for packaging, have shown that the methyl acrylate content influences the thermal behavior, crystallinity, and sealing properties of the blend. aip.org The introduction of a comonomer like this compound in place of or in addition to methyl acrylate would be expected to further reduce the crystallinity and increase the flexibility of the blend, potentially lowering the peel initiation temperature and broadening the sealability window.

| Property | Observation | Influencing Factor |

|---|---|---|

| Thermal Behavior & Crystallinity | Investigated using Differential Scanning Calorimetry (DSC) | Methyl Acrylate (MA) content |

| Crystalline Structure | Studied using Wide Angle X-ray Diffraction (WAXD) | Polymer matrix composition |

| Peel/Seal Properties | Determined via T-peel tests at various temperatures | MA content and heat seal temperature |

Nanocomposite Development (e.g., with Phyllosilicates)

The development of polymer nanocomposites involves dispersing nanoscale fillers, such as phyllosilicates (layered clays), within a polymer matrix to achieve remarkable improvements in material properties. The large, bulky side chains of poly(this compound) are particularly advantageous for creating intercalated or exfoliated nanocomposites with organophilically modified phyllosilicates.

For exfoliation to occur, the polymer chains must overcome the interlayer attractions and penetrate the gallery space of the clay platelets. The long, nonpolar undecyl chains of poly(this compound) can readily intercalate between the layers of organoclays (clays modified with organic cations), effectively pushing the layers apart. This process can lead to full exfoliation, where individual silicate (B1173343) layers are uniformly dispersed throughout the polymer matrix.

The synthesis of such nanocomposites can be achieved through methods like in-situ emulsion polymerization. In this process, the monomer (this compound) is polymerized in the presence of the dispersed clay platelets. nih.gov This technique has been successfully used to create core-shell or raspberry-like morphologies in silica/poly(methyl methacrylate) nanocomposites, where electrostatic attraction drives the assembly of the polymer onto the nanoparticle surface. nih.gov A similar approach could be applied to phyllosilicates, resulting in a nanocomposite with enhanced thermal stability, mechanical strength, and barrier properties.

Role in Specialized Coatings and Adhesives (e.g., Pressure-Sensitive Adhesives)

Polymers derived from long-chain alkyl acrylates are cornerstones in the formulation of specialized coatings and adhesives, particularly pressure-sensitive adhesives (PSAs). specialchem.com PSAs require a delicate balance of viscous and elastic properties to achieve instantaneous adhesion (tack) with minimal pressure, as well as sufficient cohesive strength to resist flow. pstc.orgmdpi.com

The this compound monomer is an ideal candidate for creating the soft, low-Tg polymer backbone required for PSAs. specialchem.com Its long, flexible side chain provides significant free volume, which lowers the glass transition temperature and ensures the polymer is soft and tacky at room temperature. Acrylate-based PSAs are known for their excellent resistance to oxidation, stability, and optical clarity. pstc.org

The performance of these adhesives can be finely tuned by copolymerizing this compound with other monomers. For instance:

Hard Monomers (e.g., methyl methacrylate) can be added to increase the cohesive strength and shear resistance.

Functional Monomers (e.g., acrylic acid) provide sites for cross-linking, which enhances the cohesive strength, temperature resistance, and chemical resistance of the adhesive. pstc.orgnih.gov

The molecular weight and degree of cross-linking are critical parameters that affect adhesion performance, flexibility, and recovery. adhesion.kr Higher molecular weight and cross-linking generally increase cohesive strength and recovery but can reduce tack and peel strength if not properly balanced. nih.govadhesion.kr

| Component/Parameter | Function/Effect | Example | Reference |

|---|---|---|---|

| Soft Monomer | Provides low Tg, tack, and flexibility | This compound, 2-Ethylhexyl acrylate | specialchem.com |

| Hard Monomer | Increases cohesive strength and modulus | Methyl methacrylate (B99206), Styrene | specialchem.com |

| Functional Monomer | Introduces cross-linking sites, improves adhesion | Acrylic Acid, 2-Hydroxyethyl acrylate | pstc.org |

| Cross-linking | Increases shear resistance and recovery | Covalent bonds via UV or thermal cure | adhesion.kr |

Modified Polymers for Controlled Release Systems

Polymers are widely used to control the release of active ingredients in various fields, including pharmaceuticals and agriculture. researchgate.net The properties of this compound make it a valuable hydrophobic building block for polymers designed for controlled release systems.

By copolymerizing this compound with pH-sensitive or hydrophilic monomers, amphiphilic polymers can be created. For example, a copolymer of this compound and methacrylic acid would be insoluble in the low pH environment of the stomach but would deprotonate and dissolve at the higher pH of the intestine. nih.gov This property can be exploited to design enteric coatings for oral drugs, ensuring that the active pharmaceutical ingredient is released in a targeted manner in the colon. nih.govnih.gov

These amphiphilic copolymers can also self-assemble in aqueous solutions to form nanoparticles or micelles. The hydrophobic core, formed by the poly(this compound) segments, can encapsulate poorly water-soluble drugs, while the hydrophilic outer shell provides stability in the aqueous environment. researchgate.net The release of the encapsulated drug can then be triggered by environmental stimuli like pH, temperature, or enzymes, allowing for a sustained and targeted delivery profile. researchgate.net

Emerging Research Directions and Future Academic Outlook

Development of Biologically-Inspired Synthesis and Polymerization

The future synthesis of 1-methylundecyl acrylate (B77674) is likely to move away from traditional chemical catalysis towards greener, biologically-inspired methods. Enzymatic catalysis, in particular, stands out as a highly promising route.

Enzymatic Transesterification: Research into the use of lipases for acrylation reactions has demonstrated the potential of these biocatalysts. lu.se Enzymes, such as immobilized Candida antarctica lipase (B570770) B (commercially known as Novozym® 435), are well-suited for transesterification reactions under mild, solvent-free conditions. lu.senih.gov This process would involve reacting the alcohol precursor, undecan-2-ol, with a simple acrylic ester (e.g., ethyl acrylate). The enzyme's high selectivity can lead to higher purity products and minimizes the formation of by-products, which is a common issue with conventional acid catalysis. lu.se Furthermore, acrylic acid itself can be a potent inhibitor of some enzymes, making transesterification a more viable enzymatic pathway. lu.se

Future academic work will likely focus on optimizing reaction conditions, enzyme immobilization techniques for enhanced reusability, and exploring a broader range of biocatalysts, potentially including engineered enzymes with higher specificity and activity for long-chain secondary alcohols. nih.gov

Exploration of Bio-Derived 1-Methylundecyl Acrylate Precursors

A significant thrust in sustainable chemistry is the replacement of petrochemical feedstocks with renewable, bio-based alternatives. umn.edu For this compound, this involves developing pathways for the production of its key precursors—undecan-2-ol and acrylic acid—from biomass.

Renewable Undecan-2-ol: The C12 secondary alcohol, undecan-2-ol, is the defining component of the monomer. Future research is expected to investigate its synthesis from abundant agricultural feedstocks like plant oils and lignocellulosic materials. rsc.orgresearchgate.netipcm.fr Potential routes include:

Fermentation: Genetically engineered microorganisms could be developed to convert sugars or fatty acids derived from biomass into undecan-2-ol.

Chemo-catalytic Conversion: Multi-step catalytic processes could transform fatty acids (e.g., lauric acid, C12) from sources like coconut or palm kernel oil into the target secondary alcohol.

Bio-based Acrylic Acid: The production of acrylic acid from renewable resources, such as the dehydration of lactic acid derived from corn fermentation, is an area of active industrial and academic research. umn.eduresearchgate.net Integrating a fully bio-based acrylic acid precursor would significantly enhance the green credentials of this compound.

The table below outlines potential bio-derived precursors and the associated research focus.

| Precursor | Potential Bio-Source | Key Research Focus |

| Undecan-2-ol | Plant Oils (e.g., Coconut Oil), Lignocellulose | Development of selective fermentation pathways; Catalytic conversion of fatty acids. |

| Acrylic Acid | Corn, Sugarcane (via Lactic Acid) | Optimization of catalytic dehydration processes; Biocatalytic production from acrylyl-CoA. google.com |

Sustainable Polymerization Approaches for Circular Economy

Beyond green synthesis of the monomer, future research will concentrate on sustainable methods for its polymerization and the lifecycle of the resulting polymer, poly(this compound). This aligns with the principles of green chemistry and the transition towards a circular economy. tandfonline.comresearchgate.netjcchems.com

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization offer precise control over the polymer architecture. acs.orgcmu.edu Applying these methods to this compound would enable the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers, star polymers). This control is crucial for tailoring material properties for specific high-value applications.

Green Polymerization Conditions: A move towards more environmentally benign polymerization conditions is anticipated. This includes the use of water-based systems (emulsion or dispersion polymerization) or bio-derived solvents to reduce the reliance on volatile organic compounds (VOCs). nih.govmdpi.com Photo-mediated polymerization, which uses light to initiate and control the reaction, offers an energy-efficient alternative to thermally initiated processes. oup.com

Designing for Recyclability: A key aspect of the circular economy is the ability to recover value from materials at their end-of-life. nih.gov Research will likely explore:

Chemical Recycling: Developing methods to depolymerize poly(this compound) back to its monomer, allowing for the creation of new polymers with virgin-like quality.

Incorporation of Degradable Linkages: Strategically placing cleavable units within the polymer backbone could facilitate controlled degradation under specific conditions, aiding in recycling or managed biodegradation. acs.org

Advanced Characterization of Complex Polymer Architectures

The long, branched alkyl side chain of this compound is expected to impart unique properties to its corresponding polymer. Understanding the relationship between the molecular architecture and the macroscopic material properties will require sophisticated analytical techniques. technologynetworks.com

Probing Molecular Structure:

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy will be fundamental for confirming the chemical structure and composition of copolymers. technologynetworks.comnih.gov

Chromatography: Size-Exclusion Chromatography (SEC), particularly when coupled with multi-angle light scattering (SEC-MALS), will be essential for determining accurate molecular weight distributions and gaining insights into the polymer's solution conformation. For more complex architectures, multi-dimensional chromatographic techniques may be necessary. researchgate.net

Analyzing Material Properties:

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be used to determine key thermal properties like the glass transition temperature (Tg) and thermal stability, which are influenced by the long side chains. technologynetworks.comresearchgate.net

X-ray Scattering: Wide-angle X-ray scattering (WAXS) can reveal the degree of crystallinity imparted by the potential packing of the long alkyl side chains, which can significantly affect mechanical properties. researchgate.net

Mechanical and Rheological Testing: Dynamic Mechanical Thermal Analysis (DMTA) and tensile testing will provide crucial information on the polymer's viscoelastic behavior, stiffness, and elasticity, linking its molecular structure to real-world performance. technologynetworks.comacs.orgrsc.org

The table below summarizes the key characterization techniques and the insights they provide.

| Technique | Information Provided |

| NMR, FT-IR | Chemical structure, composition, purity. |

| SEC-MALS | Molecular weight, molecular weight distribution, polymer size. |

| DSC, TGA | Glass transition temperature, melting points, thermal stability. |

| WAXS | Crystallinity, packing of side chains. |

| DMTA, Rheology | Viscoelastic properties, mechanical performance. |

Interdisciplinary Research at the Interface of Materials Science and Environmental Chemistry

A crucial area of future academic inquiry will be the environmental fate and impact of poly(this compound). This requires a collaborative approach between materials scientists, who design the polymer for performance, and environmental chemists, who assess its lifecycle. nih.gov

Biodegradability Assessment: While the long carbon backbone of polyacrylates is generally resistant to degradation, the long alkyl side chain of poly(this compound) could potentially be susceptible to microbial action. nih.govresearchgate.net Future studies must rigorously evaluate its biodegradability in various environments (e.g., soil, marine). This involves identifying microorganisms and enzymatic pathways that might be capable of cleaving the side chain or, more challenging, the polymer backbone. researchgate.netresearchgate.net

Ecotoxicology Studies: It is essential to assess the potential toxicity of the monomer, any oligomers formed during degradation, and the polymer itself. oekotoxzentrum.ch Standardized ecotoxicological tests on various organisms (e.g., algae, aquatic invertebrates) will be necessary to establish a comprehensive environmental safety profile. rsc.org While high molecular weight polymers are often considered inert, this cannot be assumed, and thorough risk assessments are required. nih.govoekotoxzentrum.ch

This interdisciplinary research is vital to ensure that the development of new bio-based materials like poly(this compound) leads to genuinely sustainable solutions, avoiding unforeseen negative environmental consequences.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 1-methylundecyl acrylate, and how is purity validated?

- Methodology : this compound is synthesized via esterification of acrylic acid with 1-methylundecyl alcohol, typically using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis, purification involves fractional distillation or column chromatography. Purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction kinetics using FTIR to track ester bond formation (C=O stretch at ~1720 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, immediately wash with soap and water. For inhalation, move to fresh air and seek medical attention if irritation persists .

Q. How is this compound characterized for functional group analysis?

- Methodology :

- FTIR : Confirm acrylate groups via peaks at ~1630 cm⁻¹ (C=C stretching) and ~810 cm⁻¹ (=C-H bending).

- ¹H NMR : Identify methine protons (CH₂=CHCOO-) at δ 5.8–6.4 ppm and methyl branching (CH(CH₃)) at δ 0.8–1.2 ppm .

Advanced Research Questions

Q. How can experimental design optimize polymerization parameters for this compound-based materials?

- Methodology : Use a central composite design (CCD) or I-optimal design to evaluate variables like initiator concentration, temperature, and monomer ratio. For example, in UV-curable coatings, CCD has been applied to correlate monomer content with hardness and solids content .

- Data Analysis : Fit response surfaces using ANOVA to identify significant interactions. For instance, higher acrylate content may increase crosslinking density but reduce flexibility .

Q. What strategies resolve contradictions in structure-property relationships for this compound copolymers?

- Methodology :

- Sensitivity Analysis : Test hypotheses using controlled variables (e.g., alkyl chain length vs. Tg). For example, branching in 1-methylundecyl groups may reduce crystallinity compared to linear analogs.

- Cross-Validation : Compare experimental data (e.g., DSC for Tg) with computational models (e.g., molecular dynamics simulations) .

Q. How does this compound enhance mRNA delivery systems, and what analytical methods validate its efficacy?

- Methodology :

- Formulation : Incorporate this compound into lipid nanoparticles (LNPs) to improve mRNA stability. Use microfluidics for precise mixing of lipid-acrylate phases .

- Validation :

- In Vitro : Measure transfection efficiency using luciferase assays in HEK293 cells.

- In Vivo : Assess biodistribution via fluorescence imaging in murine models .

Methodological Guidelines

Q. How should researchers design statistically robust studies for acrylate-based material optimization?

- Recommendations :

- Factorial Design : Test multiple factors (e.g., initiator type, solvent polarity) simultaneously to identify interactions.

- Replication : Include triplicate samples to account for batch variability.

- Response Variables : Prioritize critical outcomes (e.g., tensile strength, drug release kinetics) .

Q. What are best practices for reporting acrylate-related research in high-impact journals?

- Guidelines :

- Abstract Structure : Explicitly state the scientific problem (e.g., "low mRNA encapsulation efficiency"), methodology ("I-optimal design"), and broader implications ("enhanced gene delivery") .

- Data Transparency : Provide raw DSC thermograms or NMR spectra in supplementary materials. Avoid citing non-peer-reviewed sources (e.g., commercial websites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|